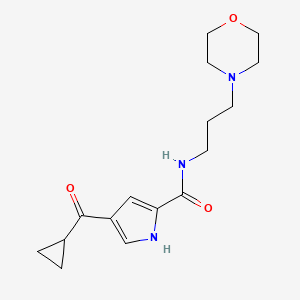
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as 4-CCMPC, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a cyclic compound with a unique structure, consisting of a pyrrole ring connected to a morpholine ring, with a cyclopropylcarbonyl group attached to the nitrogen atom of the morpholine ring. 4-CCMPC has been studied for its potential use in the fields of biochemistry and physiology due to its ability to interact with a variety of biological molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, related to the chemical structure , was synthesized and found to exhibit significant inhibitory activity against certain cancer cell lines. The study provided insights into the crystal structure and biological relevance of the compound, highlighting its potential in cancer research (Lu et al., 2021).
Material Science and Polymer Chemistry
Research on morpholine-2,5-dione derivatives, which share a structural motif with the compound of interest, explored their application in creating polyesteramides with protected pendant functional groups. These polymers were synthesized through ring-opening copolymerization, indicating the compound's relevance in material science and polymer chemistry (Veld et al., 1992).
Anticonvulsant Activity
A study on novel enaminones synthesized from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, demonstrated potent anticonvulsant activity with minimal neurotoxicity. This research suggests potential therapeutic applications of compounds structurally related to 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in the treatment of neurological disorders (Edafiogho et al., 1992).
Synthetic Chemistry and Drug Design
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, another compound with structural similarities, was efficiently achieved through a multi-step process. This work highlights the synthetic pathways that could be relevant for the design and development of new pharmaceuticals (Zhou et al., 2021).
Pharmacological Potential
Research on substituted 1H-1-pyrrolylcarboxamides, which include structural elements of the compound , has synthesized new compounds of pharmacological interest. These studies indicate the broad pharmacological potential of such compounds, including their use in drug discovery (Bijev et al., 2003).
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(12-2-3-12)13-10-14(18-11-13)16(21)17-4-1-5-19-6-8-22-9-7-19/h10-12,18H,1-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRHVWAFCMQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

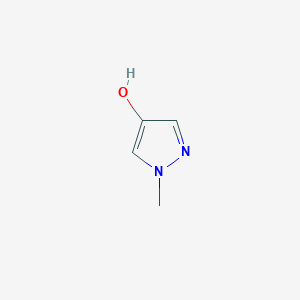
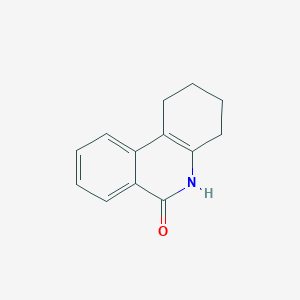
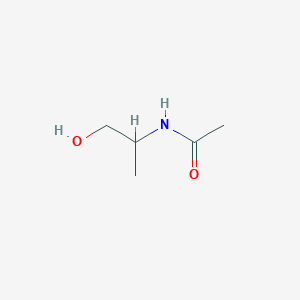
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)
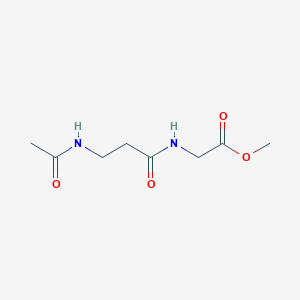

![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)


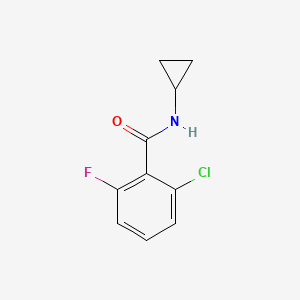

![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)